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Compound of Interest

Compound Name:
(4-Fluoro-3-

nitrophenyl)methanamine

Cat. No.: B1342181 Get Quote

In-depth Technical Guide: (4-Fluoro-3-
nitrophenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and key reactions of (4-Fluoro-3-nitrophenyl)methanamine. This compound

serves as a valuable intermediate in the synthesis of various biologically active molecules,

particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

Chemical Structure and Nomenclature
(4-Fluoro-3-nitrophenyl)methanamine is an aromatic amine characterized by a benzene ring

substituted with a fluorine atom, a nitro group, and a methanamine (aminomethyl) group.

IUPAC Name: (4-Fluoro-3-nitrophenyl)methanamine

Synonyms: 4-Fluoro-3-nitrobenzylamine

CAS Number: 771581-73-8

Molecular Formula: C₇H₇FN₂O₂
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Chemical Structure:

Click to download full resolution via product page

Caption: Chemical structure of (4-Fluoro-3-nitrophenyl)methanamine.

Physicochemical Properties
This section summarizes the key physical and chemical properties of (4-Fluoro-3-
nitrophenyl)methanamine and its commonly used hydrochloride salt.

Property Value Reference

Molecular Weight 170.14 g/mol (free base) [1]

206.6 g/mol (HCl salt)

Appearance Yellow solid

Melting Point

Not available for the free base.

The hydrochloride salt of the

analogous 4-nitrobenzylamine

has a melting point of

approximately 265 °C

(decomposes), and 3-

nitrobenzylamine

hydrochloride melts at 229-231

°C.[2]

Solubility

The hydrochloride salt of the

analogous 4-nitrobenzylamine

is soluble in a 1:1 mixture of

methanol and glacial acetic

acid (25 mg/mL). Specific

solubility data for the title

compound is not readily

available.

Storage Store at 0-8 °C.
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Synthesis and Experimental Protocols
(4-Fluoro-3-nitrophenyl)methanamine is typically synthesized from commercially available

starting materials. A common synthetic route involves the reduction of the corresponding nitrile.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzonitrile
Reaction Scheme:

4-Fluorobenzonitrile

4-Fluoro-3-nitrobenzonitrile

Nitration

Potassium Nitrate (KNO₃)
Sulfuric Acid (H₂SO₄)

4-Fluoro-3-nitrobenzonitrile

(4-Fluoro-3-nitrophenyl)methanamine

Reduction

Reducing Agent
(e.g., Borane, LiAlH₄, or Catalytic Hydrogenation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1342181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(4-Fluoro-3-nitrophenyl)methanamine

(3-Amino-4-fluorophenyl)methanamine

Nitro Group Reduction

Reducing Agent
(e.g., H₂, Pd/C or Trichlorosilane/DIPEA)

Kinase Signaling Pathway

ATP

Kinase Enzyme

Substrate Protein

Phosphorylated Substrate
(Leads to Cellular Response)

Phosphorylation

Inactive Kinase-Inhibitor Complex

Kinase Inhibitor
(e.g., Anilinoquinazoline derivative)

Binding to ATP-binding site

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(4-Fluoro-3-nitrophenyl)methanamine chemical
structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1342181#4-fluoro-3-nitrophenyl-methanamine-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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